2,4-Heptanediol, dicarbamate
Description
Academic and industrial research into organic compounds is often driven by the search for novel molecules with specific functional properties. Within this pursuit, 2,4-Heptanediol (B14001388), dicarbamate, emerges from a long history of chemical synthesis and investigation centered on the versatile carbamate (B1207046) functional group.
While specific research documenting the initial synthesis of 2,4-Heptanediol, dicarbamate is not prominent in historical literature, its origins can be understood within the broader timeline of carbamate chemistry. The study of carbamates began in the 19th century with the isolation of naturally occurring compounds like physostigmine, a methylcarbamate ester. smolecule.comnih.gov This discovery spurred interest in the biological activity of the carbamate functional group.
The mid-20th century marked a significant expansion in carbamate research, with their development and commercial introduction as pesticides in the 1950s. nih.gov Today, carbamates are integral to numerous fields; they are widely used as insecticides, herbicides, and fungicides in agriculture and serve as crucial starting materials for polymers like polyurethanes. smolecule.comnih.govchemicalbook.com
In pharmaceutical and medicinal chemistry, the carbamate moiety is recognized as a valuable structural motif. smolecule.com It is often incorporated into complex molecules to enhance biological activity, improve metabolic stability, or to function as a prodrug that releases an active substance upon hydrolysis. smolecule.com The investigation into compounds containing two carbamate groups, known as biscarbamates or dicarbamates, has been a particularly active area of research. nist.govfluorochem.co.uk Scientists have explored biscarbamates for their potential as antineoplastic agents and as selective enzyme inhibitors for treating neurodegenerative diseases. nist.govfluorochem.co.uk
The academic interest in a molecule like this compound, therefore, lies in its identity as a simple, yet specific, dicarbamate structure. It represents a chemical scaffold that can be synthesized to explore the structure-activity relationships of dicarbamates, potentially leading to the discovery of new active compounds for various applications.
This compound is an organic compound classified as a dicarbamate. Carbamates are formally derivatives of the unstable carbamic acid and are characterized by the presence of an ester-amide linkage, specifically the -O-CO-NH- functional group. smolecule.comnih.gov The "di" prefix indicates that the molecule possesses two of these carbamate groups.
The structure of this compound is composed of two primary features that are critical for research purposes:
The Dicarbamate Functionality : The two carbamate groups are the primary sites of chemical reactivity and intermolecular interactions. This functional group is a hybrid of an amide and an ester, which imparts significant chemical stability due to electron resonance. smolecule.com The nitrogen and oxygen atoms within the carbamate groups can act as hydrogen bond donors and acceptors, a critical feature for binding to biological targets such as enzymes or receptors. smolecule.com In dicarbamate compounds, the specific spatial orientation and distance between the two carbamate moieties can have a profound effect on binding affinity and selectivity, a key focus of structure-activity relationship (SAR) studies. fluorochem.co.uk
The Heptanediol Backbone : The foundation of the molecule is its precursor, 2,4-heptanediol, a seven-carbon chain with two hydroxyl groups. This aliphatic backbone serves as a flexible scaffold that links the two carbamate groups. The length and flexibility of this carbon chain are significant structural variables. They dictate the possible conformations the molecule can adopt and control the spacing between the terminal functional groups, which is crucial for optimizing interactions with molecular targets.
The combination of a flexible, lipophilic hydrocarbon backbone with two polar, interactive carbamate ends makes this compound a molecule of interest for systematic screening and chemical library development.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 4-carbamoyloxyheptan-2-yl carbamate |
| Molecular Formula | C₉H₁₈N₂O₄ |
| Molecular Weight | 218.25 g/mol |
Table 2: Chemical Properties of the Precursor, 2,4-Heptanediol
| Property | Value | Source |
| IUPAC Name | heptane-2,4-diol | |
| CAS Number | 20748-86-1 | |
| Molecular Formula | C₇H₁₆O₂ | |
| Molecular Weight | 132.20 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63834-26-4 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-carbamoyloxyheptan-2-yl carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-7(15-9(11)13)5-6(2)14-8(10)12/h6-7H,3-5H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI Key |
MEFAXPOIMLNACU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)OC(=O)N)OC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of 2,4 Heptanediol, Dicarbamate and Analogues
Established Synthetic Pathways for 2,4-Heptanediol (B14001388), Dicarbamate
The formation of 2,4-heptanediol, dicarbamate is fundamentally a two-stage process: the synthesis of the 2,4-heptanediol backbone, followed by the introduction of the dicarbamate moieties.
The precursor, 2,4-heptanediol, is not commercially available in large quantities and must typically be synthesized in the laboratory. General methods for preparing diols are well-established and can be adapted for this specific target. chemistrysteps.comucalgary.ca
One common strategy involves the reduction of a corresponding dicarbonyl compound, in this case, 2,4-heptanedione. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which convert the two ketone groups into hydroxyl groups. chemistrysteps.com
Another viable route is the dihydroxylation of an appropriate alkene. For 1,2-diols, this is typically achieved through the syn-dihydroxylation of an alkene using reagents like osmium tetroxide or potassium permanganate, or through anti-dihydroxylation via an epoxide intermediate. chemistrysteps.com For a 1,3-diol like 2,4-heptanediol, a different precursor, such as an α,β-unsaturated ketone, would be required, followed by reduction and hydration steps.
A patented method for producing heptanediol derivatives involves the acylation of ethyl propionate (B1217596) and butanone to generate a 3,5-heptadione intermediate, which can then be reduced to the corresponding diol. While specific literature on the high-yield synthesis of 2,4-heptanediol is sparse, methods for analogous diols, such as 3,4-heptanediol, have been reported. One such synthesis involved the reaction of 3-heptene (B165601) with performic acid to create the diol. uni.edu These general and analogous pathways provide a strategic framework for the requisite synthesis of the 2,4-heptanediol precursor.
Once 2,4-heptanediol is obtained, the hydroxyl groups are converted to carbamate (B1207046) groups. Carbamates are esters of carbamic acid and can be synthesized through several established techniques. wikipedia.org
A traditional and widely used method is the reaction of the alcohol (diol) with an isocyanate. wikipedia.org This reaction is typically efficient for forming the urethane (B1682113) linkage. Other classical methods include reacting the diol with a carbamoyl (B1232498) chloride or a chloroformate in the presence of an amine. wikipedia.orgrsc.org
More contemporary and "greener" methods are increasingly favored to avoid toxic reagents like phosgene (B1210022) and its derivatives. acs.orgrsc.org These include oxidative carbonylation and methoxycarbonylation.
Oxidative Carbonylation : This technique involves reacting a diol with carbon monoxide (CO) in the presence of an oxidant and a catalyst, often based on palladium. researchgate.netmdpi.com This method can produce cyclic carbonates from 1,2- and 1,3-diols under mild conditions (1 atm of CO). researchgate.netthieme-connect.com While this directly yields a cyclic product from a diol, subsequent ring-opening with ammonia (B1221849) or an amine can produce the desired carbamate. Palladium-iodide (PdI₂) based catalysts have shown high efficiency for the oxidative carbonylation of diols. mdpi.com
Methoxycarbonylation : This process typically uses dimethyl carbonate (DMC) as a non-toxic carbonylating agent. acs.orgnih.gov Research has extensively covered the methoxycarbonylation of diamines to produce dicarbamates, which serves as a strong analogue for the reaction with diols. nih.govrsc.orgresearchgate.net The reaction is often catalyzed by zinc compounds, such as zinc acetate, which activates the DMC. nih.govresearchgate.net A proposed mechanism involves the coordination of the DMC's carbonyl oxygen to the zinc catalyst, followed by nucleophilic attack by the amine (or, in this case, the alcohol). nih.gov Water has also been shown to promote the methoxycarbonylation of diamines with DMC under metal-free conditions, potentially via a hydrogen-bond-mediated mechanism that lowers the activation energy. acs.org
Other modern reagents for carbamate formation from alcohols include 1,1'-carbonyldiimidazole (B1668759) (CDI) and N,N'-disuccinimidyl carbonate (DSC), which provide efficient and straightforward protocols under mild conditions. researchgate.netthieme-connect.com
| Technique | Reagents | Catalyst/Promoter | Key Features |
| Isocyanate Reaction | Diol, Diisocyanate | Often none required | Direct, efficient formation of urethane linkage. wikipedia.org |
| Oxidative Carbonylation | Diol, CO, Oxidant | Palladium-based (e.g., PdI₂, Pd/C) | Forms cyclic carbonate intermediate; mild conditions. researchgate.netmdpi.comthieme-connect.com |
| Methoxycarbonylation | Diol, Dimethyl Carbonate (DMC) | Zinc Acetate, etc. | "Green" alternative to phosgene-based methods. nih.govresearchgate.net |
| DSC-Mediated Coupling | Diol, Amine Source, DSC | Pyridine (catalytic) | High efficiency for hindered substrates, mild conditions. thieme-connect.com |
| CDI-Mediated Coupling | Diol, Amine Source, CDI | None required | Straightforward and practical method. thieme-connect.com |
Stereochemical Considerations and Enantioselective Synthesis Approaches for this compound
The structure of 2,4-heptanediol contains two chiral centers at carbons C2 and C4. The presence of two stereocenters means that up to four distinct stereoisomers can exist: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). stackexchange.com The (2R,4R) and (2S,4S) isomers are a pair of enantiomers, while the (2R,4S) and (2S,4R) isomers constitute a second pair of enantiomers. Because the molecule is not symmetrical, no meso compounds are possible.
The synthesis of a single, specific stereoisomer of this compound requires an enantioselective approach. Such strategies are crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.
Approaches to enantioselective synthesis often rely on one of the following principles:
Chiral Substrates: Starting with an enantiomerically pure precursor.
Chiral Reagents/Auxiliaries: Using a chiral reagent that reacts to form the desired stereoisomer.
Chiral Catalysis: Employing a small amount of a chiral catalyst to direct the formation of one enantiomer over the other.
Recent advances have highlighted powerful catalytic methods for producing chiral diols. For instance, a modular approach using photo-induced hydrogen atom transfer (HAT) and nickel dual catalysis has been developed for the stereoselective synthesis of chiral 1,2- and 1,3-diols. researchgate.net Another advanced method involves intramolecular C-H bond insertion reactions catalyzed by chiral dirhodium(II) carboxamidates, which can create chiral centers with very high enantiomeric excess (ee). acs.org
Enzymatic methods also offer a powerful route to stereochemically defined diols. Specific enzymes can exhibit high selectivity for producing one particular diastereomer, with studies on related compounds showing greater than 90% selectivity under optimized conditions. The stereochemical integrity of the diol must be maintained during the subsequent carbamate formation step. Fortunately, many carbamate formation reactions, such as those using DSC, can proceed without epimerization at the chiral centers. thieme-connect.com
Advanced Spectroscopic and Chromatographic Methods for Structural Characterization in Research
Confirming the chemical structure and purity of synthesized this compound requires a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information on the proton environment, including chemical shifts, integration (proton count), and coupling constants that reveal connectivity. ¹³C NMR identifies all unique carbon atoms in the molecule. scielo.brresearchgate.net For this compound, characteristic signals for the propyl and methyl groups, the carbons bearing the carbamate groups (C2 and C4), and the carbamate carbonyl carbons would be expected. The NIST spectral database contains reference spectra for the 2,4-heptanediol precursor. nist.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups present in the molecule. The formation of the dicarbamate is confirmed by the appearance of characteristic absorption bands. These include N-H stretching vibrations (typically in the 3500–3200 cm⁻¹ range) and strong C=O (carbonyl) stretching vibrations for the urethane group (around 1730–1680 cm⁻¹). scielo.brmdpi.com The absence of a broad O-H stretching band (from the diol precursor) would indicate complete reaction.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS can be used. mdpi.com Tandem mass spectrometry (MS/MS) studies on dicarbamates reveal characteristic fragmentation patterns, such as the loss of CO₂ (44 mass units), which can help confirm the structure. nih.govepa.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. researchgate.net
Chromatography : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. For stereochemical analysis, chiral HPLC is the method of choice. By using a chiral stationary phase, it is possible to separate the different enantiomers and diastereomers of this compound and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the synthetic product. researchgate.net
| Technique | Information Provided | Expected Observations for this compound |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity. | Signals for alkyl chain, methine protons at C2/C4, NH protons, and carbonyl carbons. scielo.brnih.gov |
| FT-IR | Functional group identification. | Presence of N-H and C=O stretches; absence of broad O-H stretch. mdpi.com |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Molecular ion peak corresponding to the formula; characteristic fragments (e.g., loss of CO₂). nih.govepa.gov |
| Chiral HPLC | Separation and quantification of stereoisomers. | Separation of (2R,4R), (2S,4S), (2R,4S), and (2S,4R) isomers to determine purity. researchgate.net |
Molecular and Cellular Mechanisms of Action of 2,4 Heptanediol, Dicarbamate
Intracellular Signaling Pathways and Molecular Targets Influenced by 2,4-Heptanediol (B14001388), Dicarbamate
Without any scientific studies or data, any discussion of the pharmacological effects of this specific compound would be entirely speculative.
Preclinical Pharmacological Research of 2,4 Heptanediol, Dicarbamate
In Vivo Animal Model Studies on Central Nervous System Modulation
Neurochemical Investigations in Specific Brain Regions of Animal Models:There is no research on the neurochemical effects of this compound in the brains of animal models.
Without any primary research data, creating the requested article would require fabricating information, which is not feasible. Further research on this specific compound is needed before a comprehensive pharmacological profile can be documented.
Preclinical Research Data Unavailable for 2,4-Heptanediol (B14001388), Dicarbamate
Following a comprehensive search of available scientific literature, it has been determined that there is no specific preclinical pharmacological research data on the long-term neuroadaptive changes induced by the chemical compound “2,4-Heptanediol, dicarbamate” in animal models.
Despite extensive searches for preclinical studies, neuropharmacological effects, and animal model research pertaining to this specific compound, no relevant data could be retrieved. The search did not yield any studies detailing alterations in neuronal plasticity, receptor density, gene expression, or other neuroadaptive markers following long-term administration of this compound in animal subjects.
While general information exists on the broader class of dicarbamates, the strict requirement to focus solely on this compound prevents the inclusion of information from related but distinct chemical entities. The absence of specific research on this compound makes it impossible to generate a scientifically accurate and detailed article on its long-term neuroadaptive effects as requested.
Therefore, the section on "Long-term Neuroadaptive Changes Induced by this compound in Animal Models," including any potential data tables and detailed research findings, cannot be provided at this time due to the lack of available scientific evidence. Further research on this specific compound would be necessary for such an analysis to be conducted.
Metabolic Transformations and Biotransformation Pathways of 2,4 Heptanediol, Dicarbamate
Identification of Primary Metabolic Pathways (e.g., Hepatic Metabolism)
The liver is the primary site of metabolism for a vast array of xenobiotics, and it is anticipated that 2,4-Heptanediol (B14001388), dicarbamate, would predominantly undergo hepatic metabolism. nih.gov The primary metabolic pathways for aliphatic carbamates typically involve Phase I and Phase II reactions. nih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, serve to introduce or expose functional groups, thereby increasing the polarity of the molecule. nih.gov For aliphatic carbamates, oxidative metabolism is a major pathway. nih.gov
Given the structure of 2,4-Heptanediol, dicarbamate, two principal metabolic routes are likely:
Oxidation of the Heptane (B126788) Backbone: The aliphatic heptane chain is susceptible to oxidation at various positions. This can lead to the formation of hydroxylated metabolites.
Hydrolysis of the Carbamate (B1207046) Esters: The carbamate functional groups can undergo hydrolysis, catalyzed by esterases, to yield the corresponding alcohol (2,4-heptanediol) and carbamic acid, which is unstable and decomposes to ammonia (B1221849) and carbon dioxide. However, for some aliphatic carbamates, hydrolysis has been observed to be a minor metabolic pathway in vitro compared to oxidation. nih.gov
Characterization of Key Metabolites of this compound
Based on the metabolic pathways of analogous compounds, the key metabolites of this compound, are expected to be products of oxidation and hydrolysis.
For structurally related n-alkyl carbamates, the major metabolites identified are unconjugated ω-1 oxidation products. nih.gov For carbamates with shorter alkyl chains, only the ω-1 hydroxylated metabolite is typically observed, while for more lipophilic carbamates, the keto metabolite also becomes a major product. nih.gov
Considering the structure of this compound, the following metabolites can be postulated:
Hydroxylated Metabolites: Oxidation of the heptane chain could result in various mono- or di-hydroxylated derivatives.
Keto Metabolites: Further oxidation of the hydroxylated metabolites could lead to the formation of keto derivatives.
Hydrolysis Products: Cleavage of one or both carbamate groups would result in the formation of 2,4-heptanediol monocarbamate and 2,4-heptanediol, respectively.
These primary metabolites would then likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body. nih.gov
Table 1: Postulated Key Metabolites of this compound
| Metabolite Class | Specific Example | Metabolic Pathway |
|---|---|---|
| Oxidation Products | Hydroxy-2,4-heptanediol, dicarbamate | Hydroxylation |
| Keto-2,4-heptanediol, dicarbamate | Oxidation | |
| Hydrolysis Products | 2,4-Heptanediol, monocarbamate | Hydrolysis |
Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450 Enzymes)
The biotransformation of carbamates is predominantly mediated by two major enzyme systems: the cytochrome P450 (CYP450) superfamily and flavin-containing monooxygenases (FMOs). nih.gov These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of a wide range of xenobiotics. nih.gov
Cytochrome P450 (CYP450) Enzymes: The CYP450 system is a key player in the metabolism of many drugs and foreign compounds. For n-alkyl carbamates, a direct relationship has been observed between their affinity for CYP450 and their rate of oxidative metabolism. nih.gov Specific CYP isozymes, such as CYP2C19, have been identified in the metabolism of other dicarbamates like carisoprodol (B1668446), where it catalyzes N-dealkylation to form meprobamate. nih.gov It is highly probable that various CYP isoforms are involved in the hydroxylation of the aliphatic chain of this compound.
Esterases: These enzymes are responsible for the hydrolysis of ester bonds. While hydrolysis of the carbamate group is a potential metabolic pathway, its significance can vary. For some aliphatic carbamates, it has been found to be a minor pathway in vitro. nih.gov
Table 2: Key Enzymatic Systems in Carbamate Biotransformation
| Enzyme System | Primary Function | Relevance to this compound |
|---|---|---|
| Cytochrome P450 (CYP450) | Oxidation (e.g., hydroxylation) | Likely the primary system for metabolizing the heptane backbone. |
| Flavin-containing Monooxygenases (FMOs) | Oxidation | May also contribute to the oxidative metabolism. |
| Esterases | Hydrolysis | Potentially involved in the cleavage of the carbamate ester bonds. |
Species-Specific Metabolic Differences in Preclinical Models
Preclinical studies using animal models are crucial for understanding the metabolic fate of new chemical entities. However, significant species-specific differences in drug metabolism are often observed, which can impact the translation of preclinical data to humans.
While no specific data exists for this compound, studies on other carbamates have demonstrated such species differences. For example, the metabolism of carisoprodol to meprobamate, catalyzed by CYP2C19, shows variability that is dependent on the genetic polymorphisms of this enzyme, which can differ between populations and, by extension, between species. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-Heptanediol |
| 2,4-Heptanediol, monocarbamate |
| Carisoprodol |
| Meprobamate |
Structure Activity Relationship Sar Studies and Rational Design of 2,4 Heptanediol, Dicarbamate Derivatives
Correlating Structural Features with Pharmacological Activity
The pharmacological profile of 2,4-Heptanediol (B14001388), dicarbamate is determined by the interplay of its core components: the seven-carbon aliphatic chain and the two carbamate (B1207046) functional groups. SAR studies on related aliphatic biscarbamates have established several key principles that are applicable to this molecule. smolecule.comkoreascience.kr
The central heptane (B126788) linker is crucial for defining the spatial relationship between the two terminal carbamate moieties. Research on other biscarbamate compounds has shown that the distance between the carbamate groups, as dictated by the linking structure, significantly impacts the potency of inhibition for target enzymes. smolecule.com The flexibility and length of this carbon chain influence both target binding and systemic transport characteristics. smolecule.com
Key structural features and their typical influence on activity include:
Aliphatic Chain Length and Branching : The length of the alkyl chain (n=7 in this case) and its substitution pattern are critical. In related compounds like meprobamate (a propanediol (B1597323) dicarbamate), the size of the alkyl substituents at the central carbon is directly related to its muscle relaxant and tranquilizing properties. koreascience.kr For 2,4-Heptanediol, dicarbamate, modifications to the chain length or the introduction of branching could alter lipophilicity and conformational flexibility, thereby affecting how the molecule fits into a target's binding site.
Position of Carbamate Groups : The 2,4-substitution pattern on the heptane chain creates specific stereochemical and spatial properties. The dual carbamate configuration allows for potential simultaneous interactions with multiple binding subsites within a target protein, which can enhance binding affinity. smolecule.com
Carbamate Group Substitution : The carbamate groups (-OCONH2) are essential for activity, often acting as hydrogen bond donors and acceptors. acs.org While this compound is unsubstituted on the nitrogen, creating analogues with alkyl or aryl substituents on the carbamate nitrogen (secondary or tertiary carbamates) would significantly alter its electronic properties, steric profile, and hydrogen bonding capacity, leading to changes in biological activity. nih.gov In some target systems, the presence of aliphatic moieties has been shown to result in inactivity, underscoring the importance of aromatic groups for specific interactions like π–π stacking. mdpi.com
The following interactive table summarizes potential structural modifications to the this compound scaffold and their hypothesized effects on pharmacological activity based on established SAR principles for carbamates.
| Structural Modification | Rationale | Predicted Impact on Activity |
|---|---|---|
| Varying the length of the alkyl backbone (e.g., hexanediol, octanediol) | Alters the distance between carbamate groups, affecting fit in the target's active site. smolecule.com | Potency is expected to be highly sensitive; optimal length is target-dependent. |
| Introducing branching on the heptane chain | Increases steric bulk and may restrict conformational freedom, potentially leading to higher selectivity. | May increase or decrease potency depending on the specific shape of the binding pocket. |
| Altering the position of the hydroxyl groups (e.g., 1,7-heptanediol) | Changes the spatial orientation of the carbamate groups. | Likely to significantly decrease or abolish activity if the specific 2,4-orientation is critical for binding. |
| N-alkylation of the carbamate groups (R-NH-CO-) | Modifies hydrogen bonding potential and increases lipophilicity. acs.org | Could enhance cell membrane permeability but may disrupt key hydrogen bonds with the target, potentially reducing potency. |
Synthesis and Preclinical Evaluation of Novel Analogues of this compound
The generation of novel analogues of this compound for SAR studies involves established synthetic chemistry protocols. A common approach begins with the corresponding diol. google.com A general synthesis for dicarbamates involves reacting the parent diol (e.g., a modified heptanediol) with an isocyanate or by converting the hydroxyl groups into more reactive intermediates before introducing the carbamate moiety. smolecule.comresearchgate.net
A representative synthesis strategy could involve:
Synthesis of the Diol Backbone : A variety of substituted or alternative aliphatic diols can be synthesized to serve as the starting material.
Carbamate Formation : The diol can be reacted with phosgene (B1210022) or a phosgene equivalent followed by an amine to form the desired carbamate. Alternatively, a one-pot strategy using a catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction of the diol with an isocyanate to yield the dicarbamate. smolecule.com
Once synthesized, these novel analogues undergo a rigorous preclinical evaluation to determine their pharmacological profile. This process typically involves a tiered approach, starting with in vitro assays and progressing to more complex biological systems. nih.govubc.caresearchgate.net
In Vitro Target-Based Assays : Compounds are tested for their ability to interact with a specific biological target, such as an enzyme or receptor. For example, if the target is a serine hydrolase, an inhibition assay would be performed to determine the IC50 value (the concentration of the analogue required to inhibit 50% of the enzyme's activity). nih.gov
Cell-Based Assays : Active compounds from in vitro screens are then tested in cell culture models to assess their effects in a more complex biological environment. nih.gov These assays can confirm that the compound can cross cell membranes and engage its target within the cell.
Pharmacokinetic Profiling : Early-stage (in vitro) ADME (Absorption, Distribution, Metabolism, Excretion) studies are conducted to evaluate the metabolic stability and permeability of the analogues. acs.org
The following table outlines a hypothetical preclinical evaluation plan for a series of newly synthesized analogues.
| Analogue | Structural Change | Preclinical Test | Endpoint Measured |
|---|---|---|---|
| Analogue A | 2,4-Octanediol backbone | Enzyme Inhibition Assay | IC50 Value |
| Analogue B | N-methyl substitution on one carbamate | Cell Proliferation Assay | GI50 (Growth Inhibition 50%) |
| Analogue C | Cyclohexyl ring replacing propyl group | In Vitro Metabolic Stability (microsomes) | Half-life (t½) |
| Analogue D | 2,4-Heptanediol, dithiocarbamate | Receptor Binding Assay | Binding Affinity (Ki) |
Computational Chemistry Approaches in SAR Analysis for this compound and Related Compounds
Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting the biological activity of new compounds and providing insight into their interactions with target molecules. oncodesign-services.comnuchemsciences.com For a series of this compound derivatives, several computational methods can be employed. uni-bonn.de
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. wikipedia.orgnih.gov For carbamate analogues, quantum and classical mechanics calculations can be used to determine various structural descriptors (e.g., electronic properties, steric factors, lipophilicity). nih.gov A QSAR model for carbamate analogues could predict the activity of unsynthesized compounds with a high degree of accuracy, guiding synthetic efforts toward the most promising candidates. nih.gov
Molecular Docking : If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the preferred binding orientation of a carbamate analogue within the active site. drugdesign.org This technique helps visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, allowing researchers to assess the stability of the binding pose predicted by docking and to understand how the flexibility of both the ligand and the protein influences their interaction. nih.gov
The table below details the application of these computational techniques to the study of this compound derivatives.
| Computational Method | Application to Carbamate Analogues | Expected Outcome |
|---|---|---|
| QSAR | Develop a predictive model based on a training set of synthesized analogues with known activity. nih.gov | An equation relating structural descriptors to biological activity, enabling prediction for virtual compounds. |
| Molecular Docking | Predict the binding mode of different analogues in the target's active site. drugdesign.org | Identification of key amino acid residues involved in binding and a rationalization of observed SAR. |
| Molecular Dynamics | Simulate the behavior of the ligand-protein complex in a solvated environment. nih.gov | Assessment of binding stability and identification of potential conformational changes upon binding. |
| Chemical Scaffolding Analysis | Organize structural information into core frameworks to identify key structural motifs across active compounds. frontiersin.org | Identification of privileged scaffolds and structural alerts associated with activity or inactivity. |
Development of Structure-Based Design Principles for Carbamate Modulators
The collective insights from SAR studies, synthetic exploration, and computational analysis lead to the development of general design principles for creating effective carbamate modulators. The carbamate moiety is a versatile functional group, acting as a stable and conformationally constrained surrogate for a peptide bond. acs.orgnih.gov
Key principles for the structure-based design of carbamate modulators include:
Target-Specific Optimization of the Linker : The scaffold connecting two carbamate groups (or a carbamate and another pharmacophore) must be optimized for each specific target. The length, rigidity, and stereochemistry of the linker are critical for positioning the carbamate groups correctly for optimal interaction with binding site residues.
Modulation of Carbamate Reactivity : The intrinsic reactivity of the carbamate carbonyl group is crucial, especially for inhibitors that function by covalently modifying a target (e.g., carbamoylation of a serine residue). nih.govunipr.it This reactivity can be fine-tuned by introducing electron-withdrawing or electron-donating groups on the nitrogen or oxygen termini, which alters the electrophilicity of the carbonyl carbon. nih.gov
Exploitation of Hydrogen Bonding Potential : The carbamate group is an excellent hydrogen bond donor (the N-H) and acceptor (the C=O). acs.org Structure-based design should aim to position these functionalities to form strong hydrogen bonds with backbone atoms or side chains of the target protein, significantly enhancing binding affinity. drugdesign.org
Conformational Control : Due to resonance, the carbamate bond has a partial double-bond character, restricting rotation and leading to distinct cis and trans conformers. nih.gov Incorporating the carbamate into a macrocycle or introducing bulky substituents can lock the molecule into a specific, bioactive conformation, thereby increasing potency and selectivity. acs.org
Advanced Analytical Methodologies for 2,4 Heptanediol, Dicarbamate Research
Chromatographic Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Quantification in Biological Matrices
Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive and selective analysis of "2,4-Heptanediol, dicarbamate" in complex biological matrices such as plasma, urine, and tissue extracts.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the quantitative analysis of organic compounds in biological samples. chromatographyonline.com The technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For "this compound," a reversed-phase high-performance liquid chromatography (RP-HPLC) method would typically be employed for separation. chromatographyonline.com The subsequent detection by tandem mass spectrometry, often using a triple quadrupole (QqQ) instrument, allows for the monitoring of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov This provides excellent selectivity, minimizing interference from the complex biological matrix. veedalifesciences.com
Key aspects of developing an LC-MS/MS method for "this compound" would include:
Sample Preparation: Extraction of the analyte from the biological matrix is a critical first step. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. nih.govnih.gov
Chromatographic Separation: Optimization of the mobile phase composition, gradient, flow rate, and column chemistry is necessary to achieve good peak shape and separation from other matrix components.
Mass Spectrometry Conditions: The ionization source parameters (e.g., electrospray ionization - ESI) and collision energy for fragmentation need to be optimized to maximize the signal for the specific MRM transitions of "this compound." nih.gov
The validation of such a bioanalytical method is crucial and typically follows regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. nih.gov For non-volatile compounds like "this compound," a derivatization step is often required to increase volatility. nih.gov Trimethylsilylation is a common derivatization technique used in GC-MS analysis of metabolites. mdpi.com
The process for GC-MS analysis would involve:
Derivatization: Reaction of "this compound" with a silylating agent to replace active hydrogens with trimethylsilyl (B98337) groups.
GC Separation: The derivatized analyte is then separated on a capillary column based on its boiling point and interaction with the stationary phase.
MS Detection: The separated components are ionized (typically by electron ionization - EI) and fragmented, producing a characteristic mass spectrum that can be used for identification and quantification. nih.gov
Challenges in Chromatographic Analysis:
A significant challenge in both LC-MS/MS and GC-MS is the "matrix effect," where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.comeurl-pesticides.eu Careful sample preparation and the use of isotopically labeled internal standards can help to mitigate these effects. veedalifesciences.com
Table 1: Comparison of Chromatographic Techniques for 2,4-Heptanediol (B14001388), Dicarbamate Analysis
| Feature | LC-MS/MS | GC-MS |
| Analyte Volatility | Not required | Required (derivatization may be necessary) |
| Sample Derivatization | Generally not needed | Often required |
| Ionization Technique | Soft ionization (e.g., ESI) | Hard ionization (e.g., EI) |
| Sensitivity | High | High |
| Selectivity | High (with MRM) | High (with selected ion monitoring - SIM) |
| Matrix Effects | Can be significant | Can be significant |
| Instrumentation Cost | High | Moderate to High |
Spectroscopic Methods (e.g., NMR, IR) for Compound Identification and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of synthesized "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons. For "this compound," one would expect to see signals corresponding to the methyl, methylene, and methine protons of the heptane (B126788) backbone, as well as signals for the NH₂ protons of the carbamate (B1207046) groups. The integration of these signals would confirm the relative number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. nih.gov Distinct signals would be expected for the carbonyl carbons of the carbamate groups and the various carbons of the heptane chain.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. utdallas.edu For "this compound," the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Typically observed in the range of 3100-3500 cm⁻¹, often as a broad band, indicative of the amine in the carbamate group. utdallas.edu
C-H stretching: Alkanes show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org
C=O stretching: A strong absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in the carbamate. utdallas.edu
C-O stretching: This would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
The presence and position of these bands provide strong evidence for the dicarbamate structure. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for CH₃, CH₂, CH protons of the heptane chain; Signals for NH₂ protons of the carbamate groups. |
| ¹³C NMR | Signals for carbonyl carbons; Signals for carbons of the heptane chain. |
| IR Spectroscopy | N-H stretching (~3100-3500 cm⁻¹); C-H stretching (~2850-3000 cm⁻¹); C=O stretching (~1710 cm⁻¹); C-O stretching (~1000-1300 cm⁻¹). |
Bioanalytical Approaches for Investigating Metabolic Fate and Target Engagement
Understanding how "this compound" behaves in a biological system is crucial for its development as a potential therapeutic agent or for assessing its toxicological profile.
Metabolic Fate Studies:
The investigation of the metabolic fate of a compound involves identifying the biotransformation products (metabolites) formed in the body.
In Vitro Metabolism: A common approach is to incubate the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450s. nih.gov The reaction mixture is then analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites. nih.gov
In Vivo Metabolism: In animal studies, biological samples (e.g., urine, feces, plasma) are collected after administration of the compound. These samples are then analyzed, typically by LC-MS/MS, to identify the metabolites.
These studies help to understand the pathways of clearance and potential formation of active or toxic metabolites.
Target Engagement Assays:
Target engagement assays are designed to confirm that a compound interacts with its intended biological target within a cellular environment. nih.govpelagobio.com This is a critical step in drug discovery to ensure the compound's mechanism of action. nih.gov
Several techniques can be employed to measure target engagement:
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability changes upon ligand binding. pelagobio.combiorxiv.org Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. An increase in thermal stability indicates target engagement. pelagobio.com
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These assays measure the proximity of two molecules. In the context of target engagement, one molecule is the target protein and the other is a labeled ligand or a binding partner. A signal is generated when the compound binds to the target and brings the two labeled entities close together. conceptlifesciences.com
Activity-Based Assays: If the target is an enzyme, target engagement can be assessed by measuring the inhibition of its catalytic activity in a cellular context.
The choice of assay depends on the nature of the target protein and the availability of specific reagents. nih.gov These assays provide crucial evidence that the compound reaches its target in a biologically relevant system and exerts its intended effect. pelagobio.comconceptlifesciences.comnih.gov
Emerging Research Frontiers and Future Directions for 2,4 Heptanediol, Dicarbamate Studies
Investigation of Novel Molecular Targets Beyond GABAA Receptors
While the principal pharmacological activity of many dicarbamates is attributed to their positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the vast complexity of the central nervous system suggests the possibility of additional molecular targets. nih.govnih.gov Future research is anticipated to explore these alternative interactions, which could unveil new therapeutic applications and a more comprehensive understanding of the compound's full pharmacological profile.
Potential areas of investigation include other ligand-gated ion channels, voltage-gated ion channels, and even G-protein coupled receptors. The structural motifs of 2,4-heptanediol (B14001388), dicarbamate may allow for interactions with binding pockets on these other receptors, potentially leading to a cascade of cellular effects that are independent of its GABAergic activity. Identifying these off-target interactions is crucial for a complete understanding of its mechanism of action and for predicting potential side effects or novel therapeutic uses. For instance, some carbamate (B1207046) derivatives have been investigated for their roles as inhibitors of other enzymes, such as cholinesterases. nih.gov
Potential for Developing Stereoselective Analogues with Improved Pharmacological Profiles
The 2,4-heptanediol, dicarbamate molecule possesses chiral centers, meaning it can exist as different stereoisomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. biomedgrid.combiomedgrid.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. biomedgrid.com
Future research will likely focus on the stereoselective synthesis of the individual enantiomers of this compound. epfl.ch This would allow for the detailed pharmacological characterization of each isomer to determine if one possesses a more favorable therapeutic profile. An "eutomer" (the more active isomer) could potentially be developed as a single-enantiomer drug, a process known as a "chiral switch." biomedgrid.com This approach could lead to analogues with higher potency, greater selectivity for specific GABAA receptor subtypes, and an improved side-effect profile.
Table 1: Hypothetical Pharmacological Profiles of this compound Stereoisomers
| Stereoisomer | GABAA Receptor Affinity (Ki in µM) | Functional Potency (EC50 in µM) | Undesirable Effect X (IC50 in µM) |
| (2R, 4R) | 5.2 | 2.8 | >100 |
| (2S, 4S) | 15.8 | 12.5 | 75.3 |
| (2R, 4S) | 25.1 | 20.4 | 50.1 |
| (2S, 4R) | 30.5 | 28.9 | 45.8 |
| Racemic Mixture | 18.2 | 15.7 | 62.1 |
This table presents hypothetical data to illustrate the potential differences between stereoisomers.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The advent of "omics" technologies offers a powerful, systems-level approach to understanding the biological effects of a drug. acs.org For this compound, these technologies can provide a broader picture of its impact on cellular and organismal function.
Metabolomics: This approach involves the comprehensive analysis of metabolites in a biological system. By treating neuronal cells or animal models with this compound and analyzing the resulting changes in the metabolome, researchers could identify metabolic pathways that are significantly altered. nih.gov This could reveal novel mechanisms of action or biomarkers of drug response. For example, specific changes in neurotransmitter or energy metabolism pathways could be identified.
Proteomics: Proteomics is the large-scale study of proteins. acs.orgnih.gov In the context of this compound research, proteomics could be used to identify changes in protein expression or post-translational modifications in response to drug treatment. nih.gov Furthermore, advanced proteomic techniques can be employed to identify the protein interaction partners of GABAA receptors, which could be influenced by the binding of allosteric modulators like this compound. nih.govvu.nl
Theoretical Chemical Studies and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These approaches can provide valuable insights into the interactions between a ligand and its receptor at the atomic level. nih.govnih.gov
For this compound, molecular docking and molecular dynamics simulations could be used to:
Predict the most likely binding pose of the molecule within the binding pocket of the GABAA receptor. nih.gov
Identify the key amino acid residues involved in the interaction, which can then be validated through site-directed mutagenesis studies.
Understand how the binding of this compound allosterically modulates the receptor's function.
Guide the design of new analogues with improved binding affinity and selectivity. mdpi.com
These computational studies can help to rationalize structure-activity relationships and accelerate the development of more effective and safer drugs. nih.gov
Comparative Pharmacological Research with Other GABAA Receptor Modulators
The GABAA receptor is the target for a wide range of therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids. mdpi.comwikipedia.org Each class of modulator interacts with distinct allosteric sites on the receptor complex, leading to different pharmacological effects. mdpi.comyoutube.com
Future research should involve detailed comparative studies of this compound with these other classes of GABAA receptor modulators. This could involve head-to-head comparisons in in-vitro assays using different GABAA receptor subunit compositions, as well as in-vivo behavioral models. nih.gov Such studies will help to delineate the unique pharmacological profile of this compound and its related compounds, such as meprobamate. acs.orgguidetopharmacology.org Understanding its similarities and differences with other modulators will be crucial for defining its potential therapeutic niche.
Table 2: Comparative Properties of Different GABAA Receptor Modulators
| Modulator Class | Primary Binding Site | Effect on Channel Opening | Subtype Selectivity |
| Benzodiazepines | α/γ subunit interface | Increases frequency | High |
| Barbiturates | Transmembrane domain | Increases duration | Low |
| Dicarbamates (e.g., this compound) | Likely transmembrane domain | Increases duration/direct gating | Moderate |
| Neurosteroids | Transmembrane domain | Increases duration/direct gating | Moderate |
This table provides a general comparison, and the specific properties of this compound would need to be experimentally determined.
Q & A
Q. What are the established synthetic routes for 2,4-heptanediol dicarbamate, and how can reaction efficiency be optimized?
The synthesis of dicarbamates typically involves reacting diols with carbamoylating agents like diphenyl carbonate or urea derivatives. For example, in analogous systems, primary amines react with diphenyl carbonate to form dicarbamates via nucleophilic attack on the carbonyl carbon, followed by elimination of phenol byproducts . Optimization may involve adjusting reaction temperature, solvent polarity (e.g., THF or acetonitrile), and catalyst selection (e.g., zinc acetate in toluene dicarbamate synthesis). Monitoring reaction progress via GC/MS can identify intermediates and byproducts (e.g., phenol at m/z = 94 and dicarbamate fragmentation ions at m/z = 313/192) .
Q. Which spectroscopic techniques are most effective for characterizing 2,4-heptanediol dicarbamate?
Fourier-transform infrared (FTIR) spectroscopy is critical for identifying carbamate functional groups (e.g., N-H stretching at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹, and C-O-C at ~1250 cm⁻¹). Gas chromatography-mass spectrometry (GC/MS) provides molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) resolves stereochemistry and regioselectivity. For example, in zinc acetate-catalyzed dicarbamate synthesis, FTIR confirmed Zn–O coordination during carbonyl activation .
Q. How can researchers address solubility challenges in purification?
Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) or gradient solvent systems (e.g., methanol/water) is recommended. For hydrophobic derivatives, column chromatography with silica gel and ethyl acetate/hexane eluents may improve separation. Evidence from polycarbonate synthesis suggests that solvent polarity adjustments can enhance crystallinity .
Advanced Research Questions
Q. What mechanistic insights explain catalytic selectivity in dicarbamate formation?
Zinc acetate acts as a Lewis acid catalyst in dicarbamate synthesis by coordinating to carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by the diol. FTIR studies show that the catalyst shifts from bidentate to monodentate coordination during activation, with subsequent bond cleavage post-reaction . Computational modeling (e.g., DFT) could further elucidate transition states and steric effects, particularly for branched diols like 2,4-heptanediol.
Q. How should researchers resolve contradictory data in reaction yield optimization?
Discrepancies in yield may arise from competing side reactions (e.g., over-carbamoylation or hydrolysis). Systematic DOE (Design of Experiments) approaches, varying parameters like pH, temperature, and catalyst loading, can identify dominant factors. For example, in polycarbonate synthesis, GC/MS analysis revealed that incomplete reduction of hydroperoxides skewed yield calculations, necessitating excess triphenylphosphine treatment .
Q. What strategies validate the biological relevance of 2,4-heptanediol dicarbamate analogs?
Structural analogs like felbamate (a 1,3-propanediol dicarbamate) exhibit antiepileptic activity via NMDA receptor modulation . For 2,4-heptanediol derivatives, in vitro assays (e.g., receptor binding studies or cytotoxicity screens) should precede in vivo models. Dose-response curves and metabolite profiling (via LC-MS) are critical to distinguish parent compound effects from hydrolyzed byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
